molecular formula C18H19N3O3 B2956472 methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396568-17-4

methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2956472
CAS No.: 1396568-17-4
M. Wt: 325.368
InChI Key: NNIGCPJEDQBLDY-UHFFFAOYSA-N
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Description

Methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core modified with a pyridin-2-ylmethyl carbamoyl group at position 1 and a methyl ester at position 2.

The pyridin-2-ylmethyl substituent introduces a heteroaromatic moiety, which may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking. The methyl ester group at position 2 contributes to solubility and metabolic stability compared to free carboxylic acids .

Properties

IUPAC Name

methyl 1-(pyridin-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)21-11-9-13-6-2-3-8-15(13)16(21)17(22)20-12-14-7-4-5-10-19-14/h2-8,10,16H,9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIGCPJEDQBLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, with a molecular weight of approximately 325.368 g/mol. The compound features a unique structure that includes a pyridine ring, which is known to enhance interactions with biological targets due to its electron-withdrawing properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors. Similar compounds have shown promise in targeting pathogens such as Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy. The presence of the pyridine moiety may improve binding affinity and specificity towards biological targets.

Antimicrobial Properties

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, derivatives have been studied for their efficacy against various strains of bacteria and fungi, indicating that modifications in the structure can lead to enhanced biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that allow for the precise construction of the target molecule. The following table summarizes several derivatives with their structural features and potential biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylateSimilar core structure with different pyridine substitutionPotentially different biological activity due to substitution
Methyl 1-(benzyl)carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylateBenzyl instead of pyridineMay exhibit different pharmacokinetics
Methyl 1-(thiazol-2-ylmethyl)carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylateThiazole ring substitutionPotential antimicrobial properties

This table illustrates how variations in substitution patterns can significantly influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to this compound:

  • Antimicrobial Activity : A study on similar isoquinoline derivatives demonstrated significant antimicrobial effects against various bacterial strains, highlighting the importance of structural features in determining efficacy.
  • Enzyme Inhibition : Research has shown that certain derivatives inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition could have implications for treating conditions like gout .
  • Synergistic Effects : Some derivatives have been tested in combination with existing antibiotics to assess potential synergistic effects, which could enhance therapeutic outcomes while minimizing side effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydroisoquinoline Derivatives

Compound Name Substituents at Position 1 Substituents at Position 2 Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyridin-2-ylmethyl carbamoyl Methyl ester 341.36 (calculated) Enhanced solubility; potential receptor binding via pyridine -
Methyl (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Phenyl Methyl ester 267.33 Lipophilic; phenyl group may limit solubility
tert-Butyl (R)-7-hydroxy-3-... Piperidinyl and hydroxyl groups tert-Butyl ester ~550 (estimated) High steric bulk; improved hydrolytic stability
tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Aminomethyl tert-Butyl ester 278.37 (calculated) Basic amino group enhances water solubility
Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-... Trimethoxybenzyl Methyl ester 454.18 Electron-rich aromatic system; chiral center

Key Observations:

  • Pyridine vs.
  • Ester Stability : Methyl esters (target compound) are more prone to hydrolysis under acidic or enzymatic conditions than tert-butyl esters (e.g., tert-butyl derivatives in and ), which offer enhanced stability .
  • Biological Implications : The carbamoyl linkage in the target compound may mimic peptide bonds, facilitating interactions with proteases or receptors, as seen in opioid antagonists like tert-butyl (R)-7-hydroxy-3-... .

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